N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide
Description
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is an oxalamide derivative featuring a 2-methylimidazole moiety linked via an ethyl chain to one amide nitrogen and a 6-methylpyridin-2-yl group attached to the other amide nitrogen.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-4-3-5-12(17-10)18-14(21)13(20)16-7-9-19-8-6-15-11(19)2/h3-6,8H,7,9H2,1-2H3,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUJSNZYUYFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound featuring imidazole and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide can be represented as follows:
Structural Features
- Imidazole Ring : Known for its biological activity, particularly in enzyme interactions.
- Oxalamide Moiety : Enhances binding properties through hydrogen bonding.
- Pyridine Group : Contributes to the compound's overall reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Formation of the Imidazole Derivative :
- Reaction of 2-methylimidazole with an alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.
-
Synthesis of the Oxalamide :
- The imidazole derivative is reacted with oxalyl chloride to form an intermediate, which is subsequently reacted with 6-methylpyridin-2-amine.
Synthesis Overview Table
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Imidazole formation | Basic conditions |
| 2 | Oxalamide synthesis | Inert atmosphere, dichloromethane |
The biological activity of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions facilitated by the oxalamide group.
Case Studies
Research indicates that compounds similar to N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide exhibit significant antiproliferative effects in cancer cell lines:
- Antiproliferative Activity :
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Simple imidazole derivative | Known for antimicrobial properties |
| Oxalamide Derivatives | Various structures with oxalamide groups | Used in pharmaceuticals for diverse applications |
| N1-(2-Methylimidazolyl) derivatives | Variants with different substituents | Exhibit varied anticancer activities |
Research Findings
Recent studies highlight the potential of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide as a promising candidate for further development in cancer therapy. Its unique structural features allow for diverse interactions within biological systems, suggesting avenues for targeted drug design.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamides
Key comparisons include:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations :
- Imidazole vs. Aromatic Substitutents : The target compound’s 2-methylimidazole group may enhance metabolic stability compared to purely aromatic substituents (e.g., dimethoxybenzyl in S336), as imidazoles are less prone to oxidative degradation .
- Pyridine Modifications: The 6-methylpyridin-2-yl group contrasts with unmodified pyridines in S336 and No. 1766. Methylation could alter solubility or receptor affinity, as seen in related compounds where pyridine methylation improves bioavailability .
Key Findings :
- Metabolic Stability: The target compound’s imidazole and methylpyridine groups may resist amide hydrolysis, akin to No. 1768, which undergoes rapid hepatic metabolism without cleavage of the oxalamide bond .
- Safety: FAO/WHO evaluations of structurally related oxalamides (e.g., No. 1768, No. 1770) established a NOEL of 100 mg/kg/day, with margins of safety exceeding 500 million for human exposure . This suggests the target compound may share a favorable safety profile if metabolized similarly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
